molecular formula C12H15NO2 B069931 4-(pyrrolidin-1-ylmethyl)benzoic Acid CAS No. 159691-25-5

4-(pyrrolidin-1-ylmethyl)benzoic Acid

Cat. No. B069931
M. Wt: 205.25 g/mol
InChI Key: DOEIPZUTRVMWAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(pyrrolidin-1-ylmethyl)benzoic Acid involves a high-yield synthetic method that is established from commercially available terephthalaldehyde through steps including acetal reaction, nucleophilic reaction, and hydrolysis reaction. This process confirms the structure of the target product through 1H NMR and MS, optimizing the synthetic method to achieve a total yield of up to 68.9% (Zhang et al., 2018).

Molecular Structure Analysis

The molecular structure of derivatives related to 4-(pyrrolidin-1-ylmethyl)benzoic Acid has been extensively studied, revealing various configurations and geometries. For instance, lanthanide-based coordination polymers assembled from derivatives exhibit one-dimensional coordination polymers with significant photophysical properties (Sivakumar et al., 2011).

Chemical Reactions and Properties

The compound undergoes reactions that highlight its versatility as a ligand, forming complexes with different metal ions. These reactions not only demonstrate the compound's reactive nature but also its potential in creating materials with unique properties, such as antimicrobial activity and the ability to interact with DNA/protein (Elangovan et al., 2021).

Physical Properties Analysis

The physical properties of 4-(pyrrolidin-1-ylmethyl)benzoic Acid and its derivatives are influenced by their molecular structures. For example, studies on nootropic agents related to the compound reveal conformational features and potential interactions with biological targets, indicating the compound's applicability in various scientific fields (Amato et al., 1990).

Chemical Properties Analysis

The chemical properties of 4-(pyrrolidin-1-ylmethyl)benzoic Acid are highlighted through its reactions, such as its ability to form hydrogen-bonded liquid crystals and coordination polymers. These reactions showcase the compound's utility in synthesizing materials with desirable chemical and physical properties (Naoum et al., 2008).

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application Summary : The compound “4-(pyrrolidin-1-ylmethyl)benzoic Acid” is a derivative of pyrrolidine, which is a versatile scaffold for novel biologically active compounds . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
    • Methods of Application : The review mentions two main synthetic strategies used for creating bioactive molecules with the pyrrolidine ring: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .
    • Results or Outcomes : The review discusses how the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
  • Scientific Field: Drug Discovery

    • Application Summary : “4-(pyrrolidin-1-ylmethyl)benzoic Acid” could potentially be used as an intermediate for small molecule anticancer drugs .
    • Methods of Application : A rapid and high yield synthetic method for 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a related compound, was established .
    • Results or Outcomes : The specific results or outcomes of this application are not mentioned in the source .
  • Scientific Field: Chemical Synthesis
    • Application Summary : “4-(pyrrolidin-1-ylmethyl)benzoic Acid” could potentially be used as a building block in chemical synthesis .
    • Methods of Application : The specific methods of application are not mentioned in the source .
    • Results or Outcomes : The specific results or outcomes of this application are not mentioned in the source .
  • Scientific Field: Chemical Synthesis
    • Application Summary : “4-(pyrrolidin-1-ylmethyl)benzoic Acid” could potentially be used as a building block in chemical synthesis .
    • Methods of Application : The specific methods of application are not mentioned in the source .
    • Results or Outcomes : The specific results or outcomes of this application are not mentioned in the source .

Safety And Hazards

This compound is known to cause skin irritation and serious eye damage. It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life .

Future Directions

Pyrrolidine derivatives, including 4-(pyrrolidin-1-ylmethyl)benzoic Acid, are of great interest in drug discovery due to their versatile scaffold for novel biologically active compounds . This work can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

4-(pyrrolidin-1-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6H,1-2,7-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEIPZUTRVMWAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360248
Record name 4-(pyrrolidin-1-ylmethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(pyrrolidin-1-ylmethyl)benzoic Acid

CAS RN

159691-25-5
Record name 4-(pyrrolidin-1-ylmethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Berne, L Kovačič, M Sova, N Kraševec… - Bioorganic & medicinal …, 2015 - Elsevier
Previously, we identified CYP53 as a fungal-specific target of natural phenolic antifungal compounds and discovered several inhibitors with antifungal properties. In this study, we …
Number of citations: 25 www.sciencedirect.com
W Huang, L Tang, Y Shi, S Huang, L Xu… - Bioorganic & medicinal …, 2011 - Elsevier
A novel series of quinoxaline derivatives, as Multi-Target-Directed Ligands (MTDLs) for AD treatment, were designed by lending the core structural elements required for H 3 R …
Number of citations: 85 www.sciencedirect.com

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